molecular formula C15H11BrN2OS2 B11555757 N-[(E)-(5-bromofuran-2-yl)methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-amine

N-[(E)-(5-bromofuran-2-yl)methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-amine

Cat. No.: B11555757
M. Wt: 379.3 g/mol
InChI Key: RXRMSHXUSRBXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(5-BROMOFURAN-2-YL)-N-[2-(PROP-2-EN-1-YLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE is a complex organic compound that features a furan ring substituted with a bromine atom, a benzothiazole moiety, and a prop-2-en-1-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(5-BROMOFURAN-2-YL)-N-[2-(PROP-2-EN-1-YLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then reacted with 2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazole under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the prop-2-en-1-ylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the materials science industry, the compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(5-BROMOFURAN-2-YL)-N-[2-(PROP-2-EN-1-YLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to specific sites on proteins, modulating their activity. The prop-2-en-1-ylsulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • (E)-1-(5-BROMOFURAN-2-YL)-N-[2-(METHYLTHIO)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE
  • (E)-1-(5-CHLOROFURAN-2-YL)-N-[2-(PROP-2-EN-1-YLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE

Uniqueness: The presence of the bromine atom on the furan ring and the prop-2-en-1-ylsulfanyl group distinguishes (E)-1-(5-BROMOFURAN-2-YL)-N-[2-(PROP-2-EN-1-YLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE from its analogs

Properties

Molecular Formula

C15H11BrN2OS2

Molecular Weight

379.3 g/mol

IUPAC Name

1-(5-bromofuran-2-yl)-N-(2-prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)methanimine

InChI

InChI=1S/C15H11BrN2OS2/c1-2-7-20-15-18-12-5-3-10(8-13(12)21-15)17-9-11-4-6-14(16)19-11/h2-6,8-9H,1,7H2

InChI Key

RXRMSHXUSRBXGH-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=C(O3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.